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Compound Name: Diniprofylline

Cat. No.: B1670689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of

diprophylline, with a specific focus on its absorption and distribution characteristics.

Diprophylline, a xanthine derivative, is utilized for its bronchodilator effects in respiratory

conditions. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic

efficacy and ensuring patient safety.

Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of diprophylline from various

in vivo studies in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Oral
Diprophylline Formulations[1]

Formulation Dose
Cmax
(µg/mL)

Tmax (h)
AUC
(µg·h/mL)

Half-life (h)

Solution 20 mg/kg 33.7 ± 3.7 0.33 ± 0.0 108.4 ± 12.1 2.16 ± 0.18

Regular

Tablet
20 mg/kg 27.7 ± 4.2 0.66 ± 0.0 113.9 ± 25.2 2.59 ± 0.56

Sustained

Release
20 mg/kg 10.4 ± 1.5 2.13 ± 1.1 104.0 ± 30.8 -
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Data are presented as mean ± standard deviation.

Table 2: Comparative Pharmacokinetic Parameters of
Intravenous and Oral Diprophylline

Adminis
tration
Route

Dose
Cmax
(µg/mL)

Half-life
(h)

Volume
of
Distribu
tion
(L/kg)

Clearan
ce

Bioavail
ability
(%)

Referen
ce

Intraveno

us

Infusion

1000 mg
22.4 -

25.7
1.99 0.80 -

100

(Referen

ce)

[1]

Oral

Tablet
1000 mg - 1.87 0.79 - 96.5 [1]

Oral

Formulati

ons

20 mg/kg -
2.16 -

2.59

43.0 ±

3.9 L

(total)

13.6 ±

1.7 L/h
- [2]

Oral/Intra

muscular

5-10

mg/kg
-

2.11 ±

0.36
- -

Independ

ent of

route

[3]

Note: Some studies report Volume of Distribution and Clearance for the entire dose, not

normalized by body weight.

Absorption
Diprophylline is rapidly absorbed from the gastrointestinal tract following oral administration.

Studies have shown that the bioavailability of oral diprophylline is high, with one study

indicating a mean bioavailability of 96.5% for tablets compared to intravenous infusion. The

peak plasma concentration (Cmax) is typically reached within 1 to 2 hours for immediate-

release formulations. The rate of absorption can be influenced by the formulation, with

sustained-release preparations exhibiting a delayed Tmax.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://ir.library.oregonstate.edu/downloads/hq37vr18j
https://ir.library.oregonstate.edu/downloads/hq37vr18j
https://pubmed.ncbi.nlm.nih.gov/6628514/
https://pubmed.ncbi.nlm.nih.gov/1181352/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unlike theophylline, diprophylline is not metabolized by the liver and is excreted unchanged by

the kidneys. This suggests that its absorption is not significantly affected by first-pass

metabolism.

Distribution
Following absorption, diprophylline is distributed throughout the body. The volume of

distribution has been reported to be approximately 0.8 L/kg, indicating that the drug distributes

into the total body water. Another study reported a volume of distribution of 43.0 ± 3.9 L for a 20

mg/kg dose. Diprophylline is also known to be distributed into breast milk. The protein binding

of diprophylline is approximately 84%.

Experimental Protocols
The following sections detail the methodologies employed in key in vivo pharmacokinetic

studies of diprophylline.

Study of Oral Formulations
Objective: To compare the pharmacokinetics and bioavailability of three different oral

diprophylline preparations (solution, regular tablet, and sustained-release tablet).

Subjects: Eight healthy male subjects with a mean age of 25 years.

Study Design: Single-dose, three-way crossover study with a one-week washout period

between each phase.

Dosing: A single oral dose of 20 mg/kg of each formulation was administered.

Sampling: Multiple serum samples were collected over a 24-hour period.

Analytical Method: Diprophylline concentrations in serum were determined by high-

performance liquid chromatography (HPLC).

Absolute Bioavailability Study
Objective: To determine the absolute bioavailability of diprophylline tablets.
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Subjects: A pilot study was conducted on two healthy subjects, followed by a larger study.

Study Design: A two-way crossover design.

Dosing:

Intravenous: A single 1000 mg dose administered as a zero-order intravenous infusion.

Oral: A single 1000 mg oral dose.

Sampling: Plasma and urine samples were collected over specified time intervals.

Analytical Method: Diprophylline concentrations in plasma and urine were analyzed using

HPLC.

Visualizations
General Pharmacokinetic Pathway of Oral Diprophylline
The following diagram illustrates the general pathway of diprophylline from oral administration

to elimination.
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Caption: General pharmacokinetic pathway of orally administered diprophylline.

Experimental Workflow for a Diprophylline
Pharmacokinetic Study
This diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of

diprophylline.
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Caption: Experimental workflow for a diprophylline pharmacokinetic study.

Conclusion
Diprophylline exhibits rapid absorption and a high degree of bioavailability following oral

administration. Its distribution is consistent with its hydrophilic nature, and it is primarily

eliminated unchanged by the kidneys. The pharmacokinetic profile of diprophylline appears to
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be linear and not dose-dependent within the studied ranges. This information is vital for the

rational design of dosing regimens and the development of new formulations. Further research

could focus on the potential for drug-drug interactions at the level of renal excretion and a more

detailed characterization of its distribution in specific patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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